molecular formula C12H14O3 B134698 4-[(3-Methoxyphenyl)methyl]oxolan-2-one CAS No. 187993-26-6

4-[(3-Methoxyphenyl)methyl]oxolan-2-one

Cat. No. B134698
M. Wt: 206.24 g/mol
InChI Key: WESGCSPEVZMPOR-UHFFFAOYSA-N
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Description

The compound "4-[(3-Methoxyphenyl)methyl]oxolan-2-one" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with methoxyphenyl groups and oxolane or dioxolane rings, which can provide insights into the chemistry of similar compounds. For instance, the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, involves treatment with chiral dioxirane, indicating the potential reactivity of oxolane derivatives with oxygen-centered reagents . Additionally, the preparation of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives and their polymerization using boron trifluoride suggests that methoxyphenyl-substituted oxolane derivatives can undergo ring-opening polymerization .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate is achieved through the treatment of methyl (E)-4-methoxycinnamate with chiral dioxirane, followed by a lipase-catalyzed transesterification and continuous dissolution and crystallization for purification . Another synthesis approach for 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters involves a Mannich reaction, methylation, oximation, and conjugation with substituted benzoyl chlorides .

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic techniques. For instance, the structure of 4-oxo-3H-2[N-(p-methoxyphenyl)iminium]6-methyl-8-(p-methoxyphenyl)imidazo[1,2-a]-1,3,5-triazine trifluoroacetate was determined by single-crystal X-ray diffraction, revealing a planar methyl imidazotriazinone ring system with twisted methoxyphenyl and methoxyphenyliminium groups .

Chemical Reactions Analysis

Chemical reactions involving methoxyphenyl-substituted compounds can be complex. The one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid and related compounds in aqueous solution involves radical cations and is influenced by structural effects and pH, with different pathways such as decarboxylation and ring-opening reactions . The polymerization of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives with boron trifluoride suggests electrophilic attack mechanisms on the dioxolane ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl-substituted compounds are diverse. For example, the crystal structure of 4-oxo-3H-2[N-(p-methoxyphenyl)iminium]6-methyl-8-(p-methoxyphenyl)imidazo[1,2-a]-1,3,5-triazine trifluoroacetate shows strong hydrogen bonding, which could influence its solubility and stability . The antioxidant and antimicrobial potential of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters indicates that these compounds have significant biological activities, which may be related to their chemical structure .

Scientific Research Applications

Analytical Techniques for Pharmaceutical Products

  • Empagliflozin Analysis : Research on Empagliflozin, a drug with a similar methoxyphenyl group, highlights sophisticated analytical techniques for determining anti-diabetic drugs in pharmaceutical products. These methods include spectrophotometry, Ultra-high Performance Liquid Chromatography (UPLC), and High-Performance Liquid Chromatography (HPLC), showcasing the compound's importance in the pharmaceutical industry for quality control and formulation analysis (Danao, 2021).

Environmental Chemistry and Toxicology

  • Atmospheric Reactivity of Methoxyphenols : Methoxyphenols, compounds sharing the methoxy group, are studied for their atmospheric reactivity, including reactions with OH and NO3 radicals. These studies are crucial for understanding the environmental impact of biomass burning and the potential formation of secondary organic aerosols (SOAs), which affect air quality and climate (Liu, Chen, & Chen, 2022).

Pharmacological and Therapeutic Potential

  • Naringenin Pharmacology : Naringenin is a citrus flavonoid demonstrating a wide range of pharmacological activities, including anti-inflammatory and antioxidant effects. Research suggests its potential therapeutic applications in managing various disorders, underscoring the importance of studying natural product derivatives for drug development (Rani et al., 2016).

Safety And Hazards

Specific safety and hazard information for “4-[(3-Methoxyphenyl)methyl]oxolan-2-one” is not readily available. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for the study and application of “4-[(3-Methoxyphenyl)methyl]oxolan-2-one” are not clear from the available information. However, given its structural similarity to other compounds of interest, it may have potential in various research fields.


Please note that this analysis is based on the information currently available and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-4-2-3-9(6-11)5-10-7-12(13)15-8-10/h2-4,6,10H,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESGCSPEVZMPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CC(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447239
Record name 4-[(3-Methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methoxyphenyl)methyl]oxolan-2-one

CAS RN

187993-26-6
Record name 4-[(3-Methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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